molecular formula C15H26N2O6 B3045304 N6-((Allyloxy)carbonyl)-N2-(tert-butoxycarbonyl)-L-lysine CAS No. 104669-73-0

N6-((Allyloxy)carbonyl)-N2-(tert-butoxycarbonyl)-L-lysine

Cat. No.: B3045304
CAS No.: 104669-73-0
M. Wt: 330.38 g/mol
InChI Key: WSUYYYMWIGBPJO-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N6-((Allyloxy)carbonyl)-N2-(tert-butoxycarbonyl)-L-lysine is a compound that features two protective groups: the allyloxycarbonyl (Alloc) and the tert-butoxycarbonyl (Boc). These protective groups are commonly used in organic synthesis to protect functional groups from unwanted reactions during multi-step synthesis processes. The compound is particularly relevant in peptide synthesis and other applications where selective protection and deprotection of amino groups are required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-((Allyloxy)carbonyl)-N2-(tert-butoxycarbonyl)-L-lysine typically involves the protection of the amino groups of L-lysine. The process begins with the protection of the ε-amino group using the allyloxycarbonyl group. This is followed by the protection of the α-amino group using the tert-butoxycarbonyl group. The reactions are usually carried out under mild conditions to avoid racemization and other side reactions.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N6-((Allyloxy)carbonyl)-N2-(tert-butoxycarbonyl)-L-lysine undergoes several types of chemical reactions, primarily focused on the removal of the protective groups:

Common Reagents and Conditions

    Boc deprotection: Trifluoroacetic acid, hydrochloric acid, dichloromethane, methanol.

    Alloc deprotection: Palladium catalysts, morpholine, hydrogen gas.

Major Products Formed

The major products formed from these reactions are the deprotected amino acids, which can then be used in further synthetic applications, such as peptide coupling reactions.

Scientific Research Applications

N6-((Allyloxy)carbonyl)-N2-(tert-butoxycarbonyl)-L-lysine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

The mechanism of action of N6-((Allyloxy)carbonyl)-N2-(tert-butoxycarbonyl)-L-lysine primarily involves the protection and deprotection of amino groups. The protective groups prevent unwanted reactions during synthesis and can be selectively removed under specific conditions to reveal the free amino groups for further reactions. The molecular targets and pathways involved are related to the specific applications in peptide synthesis and other organic synthesis processes .

Comparison with Similar Compounds

Similar Compounds

    N6-(tert-Butoxycarbonyl)-L-lysine: Similar in structure but lacks the allyloxycarbonyl group, making it less versatile for selective protection.

    N2-(tert-Butoxycarbonyl)-L-lysine: Similar but only has the Boc protection on the α-amino group.

    N6-(Allyloxycarbonyl)-L-lysine: Similar but only has the Alloc protection on the ε-amino group.

Uniqueness

N6-((Allyloxy)carbonyl)-N2-(tert-butoxycarbonyl)-L-lysine is unique due to the presence of both protective groups, allowing for greater flexibility and selectivity in synthetic applications. This dual protection strategy is particularly useful in complex peptide synthesis where multiple functional groups need to be selectively protected and deprotected .

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O6/c1-5-10-22-13(20)16-9-7-6-8-11(12(18)19)17-14(21)23-15(2,3)4/h5,11H,1,6-10H2,2-4H3,(H,16,20)(H,17,21)(H,18,19)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUYYYMWIGBPJO-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC=C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC=C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601145522
Record name N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propen-1-yloxy)carbonyl]-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601145522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104669-73-0
Record name N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propen-1-yloxy)carbonyl]-L-lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104669-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propen-1-yloxy)carbonyl]-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601145522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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